4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2O5S with a molecular weight of approximately 404.48 g/mol. The compound features a sulfonamide group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which contribute to its unique chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C20H24N2O5S |
Molecular Weight | 404.48 g/mol |
CAS Number | 921903-45-9 |
Purity | Typically 95% |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This competitive inhibition can lead to altered metabolic pathways within cells.
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example:
- In vitro studies have shown that sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Mechanism : The inhibition occurs through the blockade of folate synthesis pathways in bacteria.
Anticancer Potential
Recent studies suggest that the compound may have anticancer properties:
- Cell Line Studies : In vitro testing on cancer cell lines has demonstrated cytotoxic effects.
- Mechanism : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antibacterial efficacy of related sulfonamide compounds.
- Findings : Compounds structurally similar to 4-ethoxy-N-(3,3,5-trimethyl-4-oxo...) showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- : The presence of the sulfonamide group is crucial for antimicrobial activity.
-
Anticancer Activity Assessment :
- Objective : To assess the effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : Notable reduction in cell viability was observed in treated groups compared to controls.
- : Suggests potential for development as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Aminobenzenesulfonamide | Simple amine and sulfonamide structure | Lacks complex ring systems |
5-Methylbenzothiazole | Benzothiazole structure | Different heterocyclic framework |
N,N-Dimethylbenzamide | Benzamide with dimethyl group | Simpler structure without oxazepine |
The complexity and unique combination of functional groups in 4-ethoxy-N-(3,3,5-trimethyl...) distinguish it from simpler analogs and may impart unique biological activities that warrant further investigation.
Properties
IUPAC Name |
4-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-15-7-9-16(10-8-15)28(24,25)21-14-6-11-17-18(12-14)27-13-20(2,3)19(23)22(17)4/h6-12,21H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSAWPXLQJRDAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.